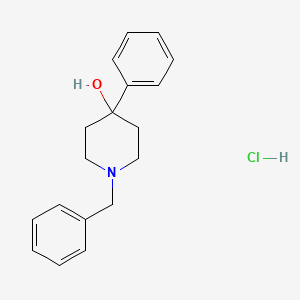
Dibenzyl(diphenyl)silane
Vue d'ensemble
Description
Dibenzyl(diphenyl)silane is an organosilicon compound characterized by the presence of two benzyl groups and two phenyl groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that have significant applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzyl(diphenyl)silane can be synthesized through several methods, including the Grignard reaction and hydrosilylation. One common method involves the reaction of diphenylchlorosilane with benzylmagnesium chloride in the presence of a catalyst such as tetrahydrofuran (THF) at low temperatures (around -10 to 0°C) . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion, followed by the addition of the product to an inorganic acid solution under ice bath conditions to extract the organic layer .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Grignard reactions or hydrosilylation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient separation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl(diphenyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, often catalyzed by transition metals such as platinum or rhodium .
Oxidation: The compound can be oxidized to form silanols or siloxanes, typically using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., platinum, rhodium), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include silanols, siloxanes, and reduced organic compounds such as alcohols. The specific products depend on the reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
Dibenzyl(diphenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds .
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mécanisme D'action
The mechanism by which dibenzyl(diphenyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across unsaturated carbon-carbon bonds. This process often involves the formation of a hypervalent silicon intermediate, which facilitates the dual activation of both the carbonyl moiety and the hydride at the silicon center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Similar in structure but lacks the benzyl groups, making it less versatile in certain applications .
Triphenylsilane: Contains three phenyl groups attached to the silicon atom, offering different reactivity and stability profiles .
Phenylsilane: Contains only one phenyl group, making it less bulky and more reactive in certain hydrosilylation reactions .
Uniqueness
Dibenzyl(diphenyl)silane is unique due to the presence of both benzyl and phenyl groups, which provide a balance of steric hindrance and electronic effects. This combination allows for selective reactivity in various chemical transformations, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
dibenzyl(diphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Si/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOSVCGYRCSAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283698 | |
| Record name | dibenzyl(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18849-23-5 | |
| Record name | NSC33018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dibenzyl(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















